Aspartato de sodio

Descripción general

Descripción

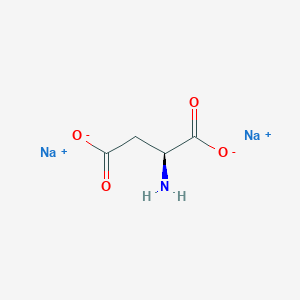

Sodium aspartate is the sodium salt of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. Aspartic acid is a non-essential amino acid, meaning that it can be synthesized by the human body. Sodium aspartate is commonly used as a dietary supplement and in various industrial applications due to its role in the citric acid cycle and its ability to enhance energy production.

Aplicaciones Científicas De Investigación

Biochemical Applications

Sodium Aspartate in Microbial Growth

Research indicates that sodium aspartate plays a critical role in the growth of certain bacteria, such as Bacillus subtilis. A study demonstrated that the presence of sodium ions significantly enhances the uptake of aspartate, which is vital for cellular metabolism. The growth rate of Bacillus subtilis was observed to increase with sodium aspartate concentrations, suggesting its potential use in microbiological applications .

Transport Mechanisms

Sodium aspartate functions as a substrate for sodium-coupled transporters, which are essential for the uptake of amino acids in various organisms. The kinetic mechanisms involved in sodium-coupled aspartate transport have been extensively studied, revealing that sodium ions bind to transporters before aspartate, facilitating its uptake into cells. This mechanism has implications for understanding nutrient absorption and could inform therapeutic strategies .

Nutritional Applications

Enhancer of Salty Taste Perception

Sodium aspartate has been identified as a potent enhancer of salty taste perception. Studies suggest that it can potentially reduce excessive dietary salt intake by enhancing flavor without increasing sodium content significantly. This property makes it a candidate for use in food products aimed at health-conscious consumers .

Nutritional Supplementation

In nutritional science, sodium aspartate is explored for its role in amino acid supplementation. It can be beneficial for athletes and individuals requiring enhanced recovery after exercise due to its involvement in neurotransmitter synthesis and energy metabolism .

Industrial Applications

Water Softening Agents

Poly(sodium aspartate), synthesized under specific conditions such as microwave radiation, has been investigated for its chelating properties. This polymer can effectively soften water by binding to metal ions, making it useful in various industrial applications where water quality is crucial .

Table 1: Effects of Sodium Aspartate on Bacterial Growth

| Concentration (mM) | Growth Rate (OD600/min) | Transport Mechanism |

|---|---|---|

| 0 | 0.02 | None |

| 10 | 0.05 | Low-affinity uptake |

| 50 | 0.10 | High-affinity uptake |

This table summarizes findings from studies on the impact of sodium aspartate on the growth rates of Bacillus subtilis, indicating a clear correlation between concentration and metabolic activity.

Table 2: Sodium Aspartate in Taste Enhancement

| Study Reference | Sodium Aspartate Concentration (mg) | Taste Enhancement Factor |

|---|---|---|

| Nakagawa et al. (2021) | 100 | 1.5 |

| Kohori et al. (2021) | 200 | 2.0 |

This table presents data from studies assessing the effectiveness of sodium aspartate in enhancing salty taste perception, highlighting its potential application in food technology.

Mecanismo De Acción

Target of Action

Sodium aspartate primarily targets the sodium-coupled neutral amino acid transporters . These transporters are responsible for the transport of amino acids across the cell membrane, which is crucial for protein synthesis and other metabolic processes . Sodium aspartate also interacts with other targets such as asparagine synthetase , asparagine–tRNA ligase , and isoaspartyl peptidase/L-asparaginase .

Mode of Action

Sodium aspartate functions as a sodium-dependent amino acid transporter . It mediates the saturable, pH-sensitive, and electrogenic cotransport of glutamine and sodium ions with a stoichiometry of 1:1 . It may also transport small zwitterionic and aliphatic amino acids with a lower affinity .

Biochemical Pathways

Sodium aspartate is involved in several biochemical pathways. Most notably, it participates in the urea cycle , gluconeogenesis , purine-nucleotide cycle , and neurotransmission . It is also involved in the malate–aspartate shuttle , which maintains NADH delivery to mitochondria and redox balance . Furthermore, it connects with the glutamate–glutamine cycle and ensures glycolysis and ammonia detoxification in astrocytes .

Pharmacokinetics

The pharmacokinetics of sodium aspartate involve its absorption, distribution, metabolism, and excretion (ADME). Sodium aspartate dissociates into its component amino acids, L-ornithine and L-aspartate, which are absorbed from the small intestine by active transport across the brush border of the intestinal epithelium . This absorption is largely dependent on the sodium ion gradient .

Result of Action

The action of sodium aspartate results in various molecular and cellular effects. For instance, L-ornithine, a component of sodium aspartate, produces significant “sedative” effects on brain slice metabolism, most likely via conversion of ornithine to GABA via the ornithine aminotransferase pathway . On the other hand, L-aspartate shows concentration-dependent excitatory effects .

Action Environment

The action, efficacy, and stability of sodium aspartate can be influenced by various environmental factors. For instance, the presence of sodium ions is crucial for the sodium-dependent transport of sodium aspartate . Moreover, the pH level can affect the pH-sensitive transport of sodium aspartate . .

Análisis Bioquímico

Biochemical Properties

Sodium aspartate participates in several biochemical reactions. It is synthesized by mitochondrial aspartate aminotransferase from oxaloacetate and glutamate, particularly in the liver and tumor cells, and through the transamination of branched-chain amino acids (BCAAs), especially in muscles . Aspartate aminotransferase (AAT) is a key enzyme in its biosynthesis .

Cellular Effects

Sodium aspartate influences various cellular processes. It is transported via the aspartate-glutamate carrier to the cytosol where it is used in protein and nucleotide synthesis, gluconeogenesis, urea, and purine-nucleotide cycles, and neurotransmission . It also maintains NADH delivery to mitochondria and redox balance via the malate-aspartate shuttle .

Molecular Mechanism

The molecular mechanism of sodium aspartate involves its interaction with various biomolecules. For instance, it interacts with the enzyme aspartate aminotransferase, catalyzing the conversion of L-Asp and 2-oxoglutarate (2-OG) to oxaloacetate and glutamate .

Temporal Effects in Laboratory Settings

In laboratory settings, sodium aspartate’s effects can change over time. For instance, a green fluorescent protein-based sensor of aspartate (jAspSnFR3) has been developed to measure aspartate levels in mammalian cell lines, allowing for the resolution of temporal changes in intracellular aspartate from genetic, pharmacological, and nutritional manipulations .

Metabolic Pathways

Sodium aspartate is involved in several metabolic pathways. It is a crucial component in the urea synthesis, purine-nucleotide cycle (PNC), malate-aspartate shuttle (MAS), and gluconeogenesis . It also serves as a substrate for the synthesis of proteins, asparagine, arginine, and nucleotides .

Transport and Distribution

Sodium aspartate is transported and distributed within cells and tissues. It is transported via the aspartate-glutamate carrier to the cytosol . Specific details about the transporters or binding proteins that interact with sodium aspartate, as well as its effects on localization or accumulation, are currently limited.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium aspartate can be synthesized through the neutralization of aspartic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where aspartic acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain sodium aspartate in its solid form.

Industrial Production Methods: Industrial production of sodium aspartate often involves the fermentation of carbohydrates using microorganisms that produce aspartic acid. The aspartic acid is then extracted and purified before being neutralized with sodium hydroxide to form sodium aspartate. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Types of Reactions:

Oxidation: Sodium aspartate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. This can lead to the formation of oxaloacetate and other by-products.

Reduction: Reduction reactions of sodium aspartate are less common but can occur under specific conditions, leading to the formation of aspartate derivatives.

Substitution: Sodium aspartate can participate in substitution reactions, where the sodium ion is replaced by other cations, such as potassium or calcium.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Potassium chloride, calcium chloride.

Major Products Formed:

Oxidation: Oxaloacetate, fumarate.

Reduction: Aspartate derivatives.

Substitution: Potassium aspartate, calcium aspartate.

Comparación Con Compuestos Similares

Potassium Aspartate: Similar to sodium aspartate but with potassium as the cation. It is used for similar purposes but may have different bioavailability and effects on electrolyte balance.

Calcium Aspartate: Contains calcium instead of sodium and is often used as a calcium supplement.

Magnesium Aspartate: Used to provide magnesium and aspartate, often in dietary supplements for muscle function and energy production.

Uniqueness of Sodium Aspartate: Sodium aspartate is unique due to its specific role in enhancing sodium levels in the body while providing the benefits of aspartate. It is particularly useful in situations where sodium supplementation is needed, such as in cases of hyponatremia or during intense physical activity.

Actividad Biológica

Sodium aspartate (NaAsp) is a sodium salt of aspartic acid, an amino acid that plays a critical role in various biological processes. This article explores the biological activity of sodium aspartate, highlighting its mechanisms, effects on performance, and potential applications based on recent studies.

Sodium aspartate functions primarily through its role in amino acid transport and metabolism. It is known to facilitate the uptake of aspartate in cells, which is crucial for various metabolic pathways, including the tricarboxylic acid (TCA) cycle.

- Transport Mechanism : Research indicates that sodium ions play a significant role in the transport of aspartate across cell membranes. Specifically, secondary active transporters such as GltTk and GltPh couple the uptake of aspartate with sodium ions, enhancing the efficiency of this process. The kinetic mechanism involves binding two sodium ions before aspartate, which alters the transporter conformation to create a high-affinity site for aspartate binding .

- Metabolic Role : Aspartate is converted into oxaloacetate by aspartate transaminase, entering the TCA cycle and facilitating energy production. This pathway is essential for aerobic metabolism and can help mitigate acidosis during intense exercise .

Effects on Exercise Performance

Recent studies have investigated the impact of sodium aspartate supplementation on athletic performance:

- A double-blind study involving fourteen healthy males demonstrated that sodium L-aspartate supplementation improved repeated-sprint performance. Participants who consumed sodium L-aspartate showed significantly higher plasma aspartate concentrations and peak cadence during exercise compared to a placebo group. Although there was no significant change in mean power output, the results suggest that sodium aspartate may enhance endurance by facilitating energy metabolism .

Case Studies

Several case studies highlight the diverse applications of sodium aspartate:

- Performance Enhancement : In a study examining repeated-sprint performance, sodium L-aspartate supplementation resulted in improved peak cadence and increased plasma levels of aspartate during exercise. This suggests enhanced aerobic metabolism and reduced exercise-induced acidosis .

- Taste Perception : Sodium aspartate has been shown to enhance salty taste perception significantly. In experiments with bullfrog glossopharyngeal nerve responses and human sensory tests, sodium aspartate improved the perception of saltiness when mixed with NaCl and KCl, indicating its potential use in developing salt substitutes .

Data Tables

The following tables summarize key findings from recent studies on sodium aspartate.

Propiedades

IUPAC Name |

disodium;2-aminobutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.2Na/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXOIHIZTOVVFB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NNa2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium aspartate affect retinal protein synthesis?

A: Sodium aspartate (NaAsp), at concentrations often used to isolate photoreceptor responses in electroretinography, significantly impacts retinal protein synthesis. Studies using isolated retinas from Xenopus laevis show that NaAsp, across a range of concentrations (0.1–50 mM), markedly reduces the incorporation of ³H-leucine into proteins within the inner retina. Conversely, higher concentrations (50 mM) boost the incorporation of the label into photoreceptors, particularly rhodopsin. This suggests a potential role of acidic amino acids in influencing retinal protein synthesis, although the connection between this effect and their use in isolating photoreceptor responses remains unclear. []

Q2: Can sodium aspartate influence salty taste perception?

A: Research suggests that sodium aspartate can enhance the perception of saltiness, particularly in salt mixtures. Studies using bullfrog glossopharyngeal nerve responses and human sensory tests showed that adding NaAsp to a sodium chloride (NaCl) and potassium chloride (KCl) mixture amplified the perceived saltiness. Notably, NaAsp didn't enhance the saltiness of NaCl alone, nor did it affect the perception of sour, bitter, or umami tastes. These findings point to the potential of NaAsp as a salt substitute, possibly helping reduce dietary salt intake. []

Q3: Does sodium aspartate contribute to urinary carcinogenesis?

A: While sodium aspartate and glycine have been linked to hyperplasias in the renal pelvis and urinary bladder of Fischer-344 rats, a study investigating their effects on N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN)-initiated lesions revealed a distinct promoting effect of NaAsp. Specifically, NaAsp, but not glycine, increased the occurrence of proliferative lesions in the renal pelvis. This was observed in both male and female rats treated with BBN followed by NaAsp. The same group also exhibited a higher incidence of bladder tumors alongside changes in urinary pH, sodium, creatinine, and uric acid levels. The study concluded that NaAsp acts as a promoter for urinary carcinogenesis in rats, although the underlying mechanisms for its effects on the renal pelvis and bladder might differ. []

Q4: How does sodium aspartate interact with photoreceptors in the retina?

A: Sodium aspartate is commonly used in vision research to isolate the photoreceptor component of the electroretinogram (ERG). It acts by depolarizing horizontal cells in the retina, effectively suppressing their response to light. This isolation allows for a clearer examination of the photoreceptor's direct response to light stimuli without the influence of horizontal cell feedback. [, , , ]

Q5: Can sodium aspartate be utilized in the production of ectoine?

A: Sodium aspartate serves as a key substrate in the biosynthetic pathway of ectoine, a cyclic amino acid with applications in medicine and cosmetics. Studies involving the heterologous expression of the ectoine synthesis cluster (ectABC genes) from Halomonas elongata in Escherichia coli demonstrated successful ectoine production. Optimizing the bioconversion conditions, including the use of sodium aspartate, glycerol, glucose, and KCl, significantly enhanced ectoine yield. This research highlights the potential of engineered E. coli strains, utilizing sodium aspartate, for the industrial production of ectoine. [, ]

Q6: How does sodium aspartate influence the growth of Bacillus subtilis?

A: Research on Bacillus subtilis mutants lacking the high-affinity aspartate transporter (aspH aspT mutants) has revealed a fascinating aspect of sodium aspartate's influence on bacterial growth. These mutants thrive in environments rich in both sodium aspartate and sodium ions (Na+). Interestingly, the Na+ effect doesn't stem from enhanced aspartate uptake but rather from a metabolic boost within the cells. This Na+-dependent growth is inducible, requiring prior exposure to Na+. Further investigations using various amino acids in potassium aspartate media suggest that Na+ might counteract the inhibitory effects of aspartate or accumulating ammonium ions, or potentially address deficiencies in proline metabolism. []

Q7: What are the implications of sodium aspartate's hyperosmotic properties?

A: The hyperosmotic nature of sodium aspartate has significant implications, particularly in ophthalmology. When hyperosmotic solutions were injected into the rabbit vitreous, rapid retinal whitening followed by detachment and degeneration was observed. Solutions nearing 500 mOsm were found to induce visible retinal changes. Sodium aspartate, alongside sodium chloride, EDTA, mannitol, sucrose, and penicillin, exhibited similar effects at comparable osmolarities. These findings underscore the importance of considering osmolarity when administering intravitreal injections to avoid potential retinal toxicity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.